S-(4-chlorophenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carbothioate
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Overview
Description
[(4-CHLOROPHENYL)SULFANYL][5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL]METHANONE is a complex organic compound that features a combination of chlorophenyl, ethoxyphenyl, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-CHLOROPHENYL)SULFANYL][5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL]METHANONE typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol and reagents such as hydrazine and sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
[(4-CHLOROPHENYL)SULFANYL][5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It might be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action for [(4-CHLOROPHENYL)SULFANYL][5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL]METHANONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that involve its aromatic rings and functional groups .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl group and has shown antiviral activity.
Indole Derivatives: These compounds also feature aromatic rings and have diverse biological activities.
Uniqueness
[(4-CHLOROPHENYL)SULFANYL][5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL]METHANONE is unique due to its combination of chlorophenyl, ethoxyphenyl, and oxazole moieties, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C18H14ClNO3S |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
S-(4-chlorophenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carbothioate |
InChI |
InChI=1S/C18H14ClNO3S/c1-2-22-14-7-3-12(4-8-14)17-11-16(20-23-17)18(21)24-15-9-5-13(19)6-10-15/h3-11H,2H2,1H3 |
InChI Key |
LBVXMAIXUIIKCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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